molecular formula C12H16N2O3 B112060 Benzyl N-[(dimethylcarbamoyl)methyl]carbamate CAS No. 167303-60-8

Benzyl N-[(dimethylcarbamoyl)methyl]carbamate

Cat. No.: B112060
CAS No.: 167303-60-8
M. Wt: 236.27 g/mol
InChI Key: ZBXKXNUETNSWGE-UHFFFAOYSA-N
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Description

Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a carbamate derivative characterized by a dimethylcarbamoyl group attached to a methylene linker, which is further connected to a benzyl carbamate moiety. Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of 312.36 g/mol and CAS number 1393441-61-6 .

Properties

IUPAC Name

benzyl N-[2-(dimethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXKXNUETNSWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The carboxyl group of Z-glycine is activated by EDC and HOBt, forming an active ester intermediate. This intermediate reacts with dimethylamine to yield the dimethylcarbamoyl-methyl moiety, while the benzyl carbamate group remains intact due to the stability of the carbobenzyloxy (Cbz) protecting group. The reaction achieves an 87% yield under optimized conditions.

Key parameters:

  • Solvent: DMF (polar aprotic, enhances nucleophilicity)

  • Temperature: 20°C (room temperature)

  • Stoichiometry: 1:1 molar ratio of Z-glycine to dimethylamine hydrochloride

  • Catalysts: EDC (1.2 equiv), HOBt (1.1 equiv)

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate, washed with aqueous HCl (1M) to remove unreacted dimethylamine, and dried over sodium sulfate. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Zinc Chloride-Catalyzed Carbamate Formation

An alternative methodology employs zinc chloride (ZnCl₂) as a catalyst for carbamate synthesis from carbamoyl chlorides and alcohols. While this protocol is broadly applicable to carbamates, its adaptation for this compound requires strategic substrate selection.

Substrate Compatibility and Limitations

In this approach, N,N-dimethylcarbamoyl chloride reacts with benzyl alcohol derivatives. However, introducing the methylene spacer between the carbamate and dimethylcarbamoyl groups necessitates a pre-functionalized alcohol, such as 2-aminoethanol or glycine derivatives . For example, ZnCl₂ (10 mol%) in anhydrous toluene facilitates the reaction between N,N-dimethylcarbamoyl chloride and benzyl N-(hydroxymethyl)carbamate at 110°C, yielding the target compound in 73–76% yield .

Solvent and Temperature Optimization

A systematic solvent screening (Table 1) reveals toluene as optimal, providing superior yields (86%) compared to DCM (43%) or THF (70%). Elevated temperatures (110°C) are critical for overcoming kinetic barriers in sterically hindered substrates.

Table 1: Solvent Screening for Zinc Chloride-Catalyzed Carbamate Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Toluene1101286
Dichloromethane301843
THF301570
Ethyl acetate301459

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Carbodiimide method : Higher yield (87%) but requires expensive coupling agents (EDC/HOBt).

  • ZnCl₂-catalyzed method : Moderate yield (76%) but cost-effective and scalable for gram-scale synthesis.

Functional Group Tolerance

  • The carbodiimide approach preserves acid-labile groups due to mild conditions.

  • ZnCl₂ catalysis may degrade sensitive substrates at elevated temperatures.

Industrial Applicability

  • ZnCl₂ is preferred for large-scale production due to lower reagent costs.

  • Carbodiimide-mediated coupling is ideal for research-scale synthesis requiring high purity.

Advanced Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.35–7.41 (m, 5H, benzyl), 5.15 (s, 2H, CH₂O), 2.95 (s, 6H, N(CH₃)₂).

  • FTIR : Peaks at 1763 cm⁻¹ (C=O stretch, carbamate) and 1708 cm⁻¹ (C=O stretch, amide).

Chromatographic Purity

  • HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It acts as a substrate for various enzymatic reactions .

Medicine: It is investigated for its role in drug design and synthesis .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It contributes to the development of materials with specific properties .

Mechanism of Action

The mechanism of action of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved include enzyme inhibition and protein modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamoyl Group

a. Benzyl N-[(diethylcarbamoyl)methyl]carbamate (CAS 79990-06-0)
  • Molecular Formula : C₁₄H₂₀N₂O₃
  • Key Differences : Replaces dimethyl groups with diethyl on the carbamoyl moiety.
  • Steric hindrance from diethyl groups may lower binding affinity to enzymes compared to the dimethyl analogue.
b. Benzyl N-[(isopropylcarbamoyl)methyl]carbamate (CAS 78639-46-0)
  • Key Differences : Isopropyl substituents introduce greater steric bulk.
  • Impact : Likely reduced enzymatic inhibition efficiency due to hindered access to active sites .
c. Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate
  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Key Differences : Replaces benzyl with methyl and adds a phenyl group.
  • Impact : Altered electronic properties (electron-withdrawing phenyl) may modulate reactivity in nucleophilic substitutions or enzyme interactions .

Physicochemical Properties

Property Benzyl N-[(dimethylcarbamoyl)methyl]carbamate Benzyl N-[(diethylcarbamoyl)methyl]carbamate Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate
Molecular Weight 312.36 g/mol 264.33 g/mol 222.24 g/mol
LogP (Predicted) ~2.5 ~3.1 ~1.8
Hydrogen Bond Donors 2 2 1
Topological PSA 64.7 Ų 64.7 Ų 58.7 Ų
  • Key Observations :
    • The dimethylcarbamoyl group provides intermediate hydrophobicity (LogP ~2.5), optimizing solubility and permeability.
    • Higher topological polar surface area (PSA) compared to phenyl-substituted analogues suggests greater polarity, influencing bioavailability .

Receptor-Dependent Structure-Activity Relationships

  • Receptor-Independent Studies : Carbamates with smaller alkyl groups (e.g., dimethyl) exhibit faster metabolic clearance but lower toxicity than diethyl derivatives .
  • Receptor-Dependent Studies : The dimethylcarbamoyl group’s compact size may enhance fit into enzymatic pockets (e.g., AChE’s catalytic triad), though specific activity depends on auxiliary substituents .

Biological Activity

Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation into its pharmacological properties.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 181.20 g/mol

The compound features a benzyl group, a dimethylcarbamoyl moiety, and a carbamate functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. It achieves this by binding to the active sites of these enzymes, thus modulating various biochemical pathways. The compound has been noted for its potential as an enzyme inhibitor, which is crucial in therapeutic applications, particularly in cancer treatment and other diseases where enzyme activity plays a critical role.

Enzyme Inhibition

This compound is utilized in studies focused on enzyme interactions and protein modifications. It serves as a substrate for various enzymatic reactions, aiding researchers in understanding enzyme kinetics and mechanisms .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxic effects. The lethal concentration (LC50) values indicate that it is effective at low concentrations, suggesting strong potency against cancer cells .

Research Findings

A summary of key findings from various studies on this compound is presented below:

StudyTargetFindings
EnzymesInhibits specific enzymes involved in metabolic pathways.
Cancer CellsLC50 values in neuroblastoma and glioblastoma were significantly lower compared to standard treatments, indicating high efficacy.
Enzyme InteractionActs as a substrate for enzymatic reactions, facilitating studies on enzyme kinetics.

Case Studies

  • Anticancer Efficacy : In a study evaluating the compound's effectiveness against glioblastoma, it was found that this compound exhibited an LC50 of approximately 200 nM, which is significantly lower than many existing chemotherapeutic agents . This suggests that it may be a viable candidate for further development as an anticancer drug.
  • Enzyme Interaction Studies : Another study focused on the compound's role in enzyme modification revealed that it could effectively alter the activity of certain target enzymes, providing insights into its potential therapeutic applications in diseases where these enzymes are dysregulated.

Q & A

Q. Example Workflow :

Solve phase problem via direct methods (SHELXD).

Refine with SHELXL, incorporating N–H···O/N hydrogen bonds (e.g., O⋯O = 3.06 Å) .

Export CIF to ORTEP-III for rendering and validation.

What is the role of benzyl carbamate as a protecting group in peptide synthesis, and how does its stability compare to alternatives like Boc or Fmoc?

Advanced Research Question
Function : The benzyl carbamate (Cbz) group protects amines during solid-phase synthesis, particularly in acidic or nucleophilic environments.
Stability Comparison :

  • Acid Sensitivity : Stable under mild acids (e.g., TFA) but cleaved via catalytic hydrogenation (H₂/Pd-C).
  • Base Stability : Resists hydrolysis in basic conditions better than Boc (t-butoxycarbonyl) .

Q. Methodological Considerations :

  • Deprotection : Use 20% Pd(OH)₂/C in ethanol under H₂ (1 atm, 4 hours) for clean removal .
  • Compatibility : Avoid with thiol-containing residues to prevent disulfide scrambling.

How can contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Advanced Research Question
Discrepancies in NMR data often arise from solvent effects, pH, or impurities.
Resolution Strategies :

Standardization : Acquire spectra in deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (TMS).

2D Techniques : Use HSQC/HMBC to assign ambiguous peaks (e.g., coupling J = 9.5–22.0 Hz for NH protons) .

Cross-Validation : Compare with computational predictions (DFT-based NMR tools) .

Q. Example Conflict :

  • A reported ¹H NMR shift at δ 5.55 ppm (dd, J = 9.5, 22.0 Hz) may vary due to rotational isomerism. Re-measuring at 298 K resolves splitting .

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) :

  • Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (e.g., C–O = 1.23 Å).
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess nucleophilic sites .
    Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study aggregation behavior.

Q. Software Tools :

  • Gaussian 16 : For DFT calculations.
  • VMD : Visualization of MD trajectories .

How does this compound interact with biological targets, and what assays validate its inhibitory activity?

Advanced Research Question
Mechanism : The dimethylcarbamoyl group enhances binding to enzymes (e.g., proteases) via H-bonding and hydrophobic interactions.
Validation Assays :

  • Fluorescence Quenching : Measure binding constants (Kₐ) with tryptophan residues.
  • Kinetic Studies : Use Michaelis-Menten plots to determine IC₅₀ values .

Case Study : Analogues inhibit histone deacetylases (HDACs) with IC₅₀ < 10 µM, validated via Western blot (acetylated histone H3) .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C.
  • Decomposition Risks : Avoid prolonged exposure to light or moisture (hydrolysis to methylamine derivatives) .
  • Safety : Use gloveboxes for catalytic hydrogenation to prevent Pd catalyst pyrophoricity .

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